methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1009376-67-3
VCID: VC4644998
InChI: InChI=1S/C8H15NO2.ClH/c1-6-3-4-9-5-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1
SMILES: CC1CCNCC1C(=O)OC.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67

methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride

CAS No.: 1009376-67-3

Cat. No.: VC4644998

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride - 1009376-67-3

Specification

CAS No. 1009376-67-3
Molecular Formula C8H16ClNO2
Molecular Weight 193.67
IUPAC Name methyl (3R,4R)-4-methylpiperidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-6-3-4-9-5-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1
Standard InChI Key QATUSYOQNXADOL-HHQFNNIRSA-N
SMILES CC1CCNCC1C(=O)OC.Cl

Introduction

Methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride is a complex organic compound with significant applications in medicinal chemistry and organic synthesis. It belongs to the class of piperidine derivatives, which are six-membered nitrogen-containing heterocycles. The compound's unique structure, featuring a methyl group at the fourth position and a carboxylate group at the third position, contributes to its distinct properties and potential uses in various scientific fields.

Synthesis and Preparation

The synthesis of methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride involves several chemical processes, often starting with piperidine derivatives or related nitrogen-containing compounds. The hydrochloride form enhances stability and solubility in aqueous solutions, making it suitable for various applications.

Synthesis Steps

  • Starting Materials: Piperidine derivatives or related compounds.

  • Reaction Conditions: Techniques such as refluxing, solvent extraction, and recrystallization are used to optimize yield and purity.

  • Analytical Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

Chemical Reactions and Applications

Methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride can participate in various chemical reactions typical of carboxylic acids and amines. Its applications span medicinal chemistry, where it serves as a building block for more complex molecules, and organic synthesis.

Reaction Types

  • Esterification: The carboxylic acid group can undergo esterification reactions.

  • Amine Reactions: The nitrogen atom in the piperidine ring can participate in reactions typical of amines.

Applications

  • Medicinal Chemistry: Used in the synthesis of compounds targeting neurotransmitter systems.

  • Organic Synthesis: Acts as a precursor for synthesizing complex organic molecules.

Physical Characteristics

  • Appearance: Typically appears as a white crystalline solid.

  • Melting Point: Ranges between 150°C to 160°C, depending on purity.

  • Solubility: Soluble in water due to its hydrochloride form.

Storage and Handling

  • Storage Conditions: Room temperature or in an inert atmosphere at 2-8°C .

  • Safety Precautions: Hazard statements include H302, H315, H319, and H335, indicating potential health risks upon ingestion, skin contact, eye exposure, and inhalation .

Research Findings and Biological Activity

Methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride's mechanism of action involves interaction with biological targets such as enzymes or receptors. The piperidine structure allows it to interact effectively with neurotransmitter systems, making it a valuable compound in medicinal chemistry research.

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